Enhanced Hydrogen Bond Acceptor Capacity Relative to Non-Oxo Cyclohexylidene Glyceraldehyde
The target compound contains a 3-oxo carbonyl in addition to the aldehyde and dioxaspiro oxygens, yielding a total of 4 hydrogen bond acceptor (HBA) sites compared to 3 HBA for (R)-1,4-dioxaspiro[4.5]decane-2-carboxaldehyde (CAS 78008-36-3), which lacks the 3-oxo group [1]. This 33% increase in HBA count is accompanied by a higher topological polar surface area (TPSA) of 52.6 Ų versus approximately 35.5 Ų for the non-oxo analog, reflecting greater polarity and potential for specific polar interactions in biological or catalytic contexts [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | 4 H-bond acceptors; TPSA = 52.6 Ų (calculated) |
| Comparator Or Baseline | (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde (CAS 78008-36-3): 3 H-bond acceptors; TPSA ≈ 35.5 Ų (estimated from structure) |
| Quantified Difference | +1 HBA (33% increase); ΔTPSA ≈ +17.1 Ų (≈ 48% increase) |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release, XLogP3 3.0, Cactvs 3.4.8.18); TPSA estimated using fragment-based method |
Why This Matters
Higher HBA count and TPSA values directly impact predicted oral bioavailability and blood-brain barrier penetration in drug discovery, with TPSA < 60 Ų associated with CNS penetration while TPSA < 140 Ų supports oral absorption; the target compound's intermediate TPSA occupies a differentiated position relative to simpler chiral aldehydes.
- [1] PubChem. [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde. Compound Summary CID 57342243. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/917613-23-1. View Source
